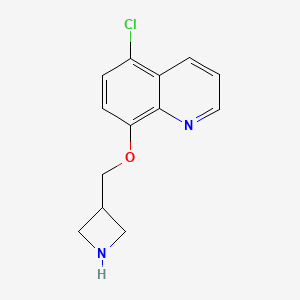
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is characterized by the presence of an azetidine ring attached to a quinoline core, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment to the Quinoline Core: The azetidine ring is then attached to the quinoline core through a nucleophilic substitution reaction, where the azetidine moiety reacts with a chloroquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted quinoline derivatives with different functional groups attached .
Scientific Research Applications
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride: A closely related compound with similar biological activities.
3-[(Azetidin-3-yl)methoxy]propanoic acid hydrochloride: Another azetidine derivative with distinct chemical properties.
Uniqueness
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline stands out due to its unique combination of an azetidine ring and a chloroquinoline core, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific research applications .
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
8-(azetidin-3-ylmethoxy)-5-chloroquinoline |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-4-12(17-8-9-6-15-7-9)13-10(11)2-1-5-16-13/h1-5,9,15H,6-8H2 |
InChI Key |
HMEISQYHHIQVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


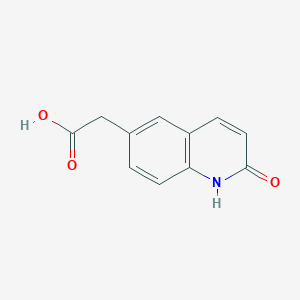
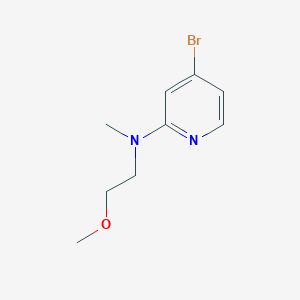
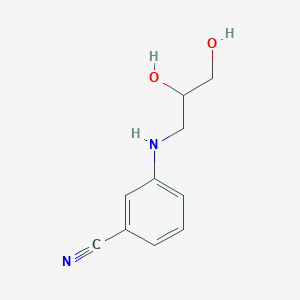
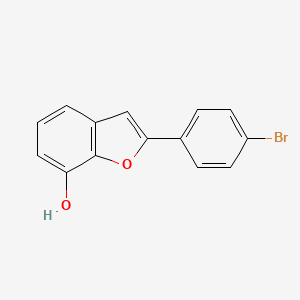

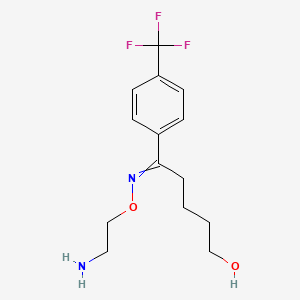
![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
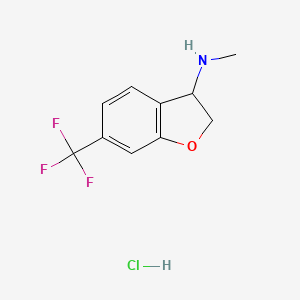
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
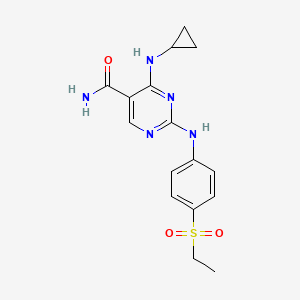
![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
